[1] CymitQuimica, "4-Methylbenzylamine, 98%, Thermo Scientific Chemicals 02-A13768" ()
[2] Fisher Scientific, "4-Methylbenzylamine, 98%, Thermo Scientific Chemicals, Quantity: 25 g" ()
Beyond organic synthesis, 4-Methylbenzylamine has potential applications in other areas of scientific research:
4-Methylbenzylamine is an aromatic amine characterized by the molecular formula and a molecular weight of approximately 121.18 g/mol. It appears as a clear to slightly yellow liquid with a melting point of 12-13 °C and a boiling point of 195 °C. The compound is slightly soluble in water and exhibits a density of 0.952 g/mL at 25 °C . As a derivative of benzylamine, it possesses a methyl group at the para position, which influences its chemical behavior and biological activity.
Research indicates that 4-methylbenzylamine has significant biological activity, particularly regarding its effects on food consumption. Studies show that it stimulates hyperphagia (increased food intake) in mice, counteracting the hypophagic effects induced by amphetamine and its parent compound, benzylamine . This effect is hypothesized to result from the compound's interaction with Shaker-like potassium channels in the brain, highlighting its potential role in appetite regulation .
4-Methylbenzylamine can be synthesized through several methods:
4-Methylbenzylamine finds applications across various fields:
Studies on the interactions of 4-methylbenzylamine reveal its potential to modulate neurophysiological responses. For instance, it has been shown to reduce the hypermotility and stimulation elicited by amphetamine, suggesting possible therapeutic applications in managing appetite and weight . Furthermore, its effects on potassium channels indicate that it may influence various signaling pathways within the central nervous system.
Several compounds share structural similarities with 4-methylbenzylamine, each exhibiting distinct properties:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Benzylamine | Parent compound; exhibits hypophagic effects. | |
2-Methylbenzylamine | Methyl group at ortho position; different biological activity. | |
3-Methylbenzylamine | Methyl group at meta position; less studied than para derivatives. | |
Ethylbenzylamine | Ethyl group instead of methyl; different reactivity profile. |
Uniqueness: The presence of the methyl group at the para position distinguishes 4-methylbenzylamine from its isomers (2- and 3-methyl derivatives), which do not exhibit similar hyperphagic effects. This structural feature may significantly influence its pharmacological profile and interaction with biological systems .
Corrosive